molecular formula C15H13N5S2 B5518867 4-((4-(ME-SULFANYL)BENZYLIDENE)AMINO)-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOLE-3-THIOL

4-((4-(ME-SULFANYL)BENZYLIDENE)AMINO)-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOLE-3-THIOL

Cat. No.: B5518867
M. Wt: 327.4 g/mol
InChI Key: QRDVWEXWKHSHLI-RQZCQDPDSA-N
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Description

“4-((4-(ME-SULFANYL)BENZYLIDENE)AMINO)-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOLE-3-THIOL” is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-((4-(ME-SULFANYL)BENZYLIDENE)AMINO)-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOLE-3-THIOL” typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.

    Introduction of the Pyridinyl Group: The pyridinyl group can be introduced via nucleophilic substitution reactions.

    Formation of the Benzylideneamino Group: This step involves the condensation of an aldehyde with an amine to form the Schiff base.

    Introduction of the ME-Sulfanyl Group: This can be achieved through thiolation reactions using suitable thiolating agents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine (Schiff base) group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridinyl or benzylideneamino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for the development of new catalysts.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a candidate for drug development.

    Antimicrobial Activity: Potential use as an antimicrobial agent against various pathogens.

Medicine

    Drug Development: The compound’s biological activity makes it a candidate for the development of new therapeutic agents.

    Diagnostics: Potential use in diagnostic assays for detecting specific biomolecules.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Pharmaceuticals: Use in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of “4-((4-(ME-SULFANYL)BENZYLIDENE)AMINO)-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOLE-3-THIOL” would depend on its specific biological target. Generally, it may involve:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.

    Interacting with Receptors: Modulating receptor activity by acting as an agonist or antagonist.

    Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol: Similar structure but lacks the benzylideneamino group.

    4-(Benzylideneamino)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol: Similar structure but lacks the ME-sulfanyl group.

    4-((4-Methylbenzylidene)amino)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol: Similar structure but has a methyl group instead of the ME-sulfanyl group.

Uniqueness

The presence of the ME-sulfanyl group and the specific arrangement of functional groups in “4-((4-(ME-SULFANYL)BENZYLIDENE)AMINO)-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOLE-3-THIOL” may confer unique biological activities and chemical reactivity compared to similar compounds. This uniqueness can be leveraged in various scientific and industrial applications.

Properties

IUPAC Name

4-[(E)-(4-methylsulfanylphenyl)methylideneamino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5S2/c1-22-13-6-4-11(5-7-13)9-17-20-14(18-19-15(20)21)12-3-2-8-16-10-12/h2-10H,1H3,(H,19,21)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRDVWEXWKHSHLI-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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